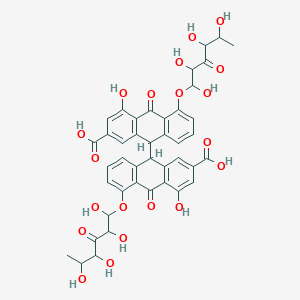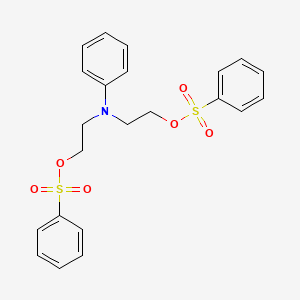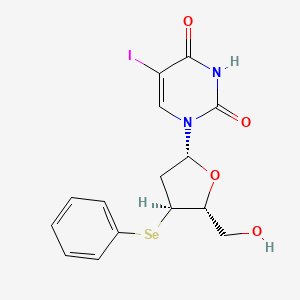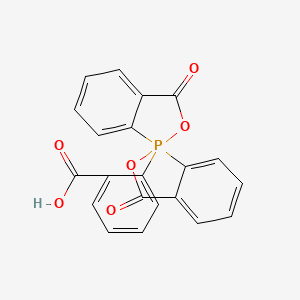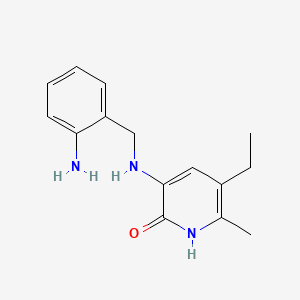
2(1H)-Pyridinone, 3-(((2-aminophenyl)methyl)amino)-5-ethyl-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 3-(((2-aminophenyl)methyl)amino)-5-ethyl-6-methyl- is a heterocyclic compound with a pyridinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-(((2-aminophenyl)methyl)amino)-5-ethyl-6-methyl- typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including metal catalysts and nanocatalysts, to improve yield and selectivity . For example, the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been reported to achieve high yields under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 3-(((2-aminophenyl)methyl)amino)-5-ethyl-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce groups such as halogens, alkyl, or aryl groups onto the pyridinone ring .
Applications De Recherche Scientifique
2(1H)-Pyridinone, 3-(((2-aminophenyl)methyl)amino)-5-ethyl-6-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 3-(((2-aminophenyl)methyl)amino)-5-ethyl-6-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridinone derivatives and heterocyclic compounds with similar structures, such as:
- 2(1H)-Pyridinone derivatives with different substituents.
- Benzoxazole and benzothiazole derivatives.
- Imidazole and indazole derivatives .
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 3-(((2-aminophenyl)methyl)amino)-5-ethyl-6-methyl- lies in its specific substitution pattern, which can confer unique biological and chemical properties. This makes it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
145901-90-2 |
|---|---|
Formule moléculaire |
C15H19N3O |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
3-[(2-aminophenyl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C15H19N3O/c1-3-11-8-14(15(19)18-10(11)2)17-9-12-6-4-5-7-13(12)16/h4-8,17H,3,9,16H2,1-2H3,(H,18,19) |
Clé InChI |
XLFWYAGBTJTTQN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=O)C(=C1)NCC2=CC=CC=C2N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


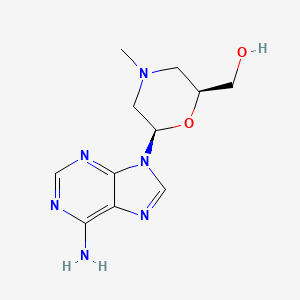
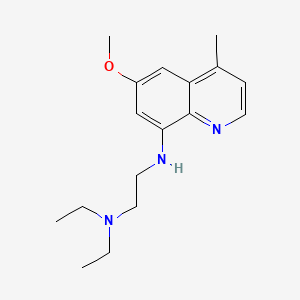

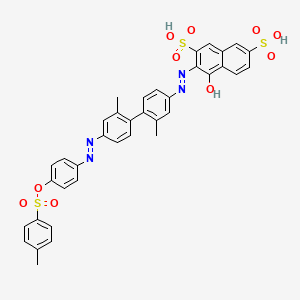


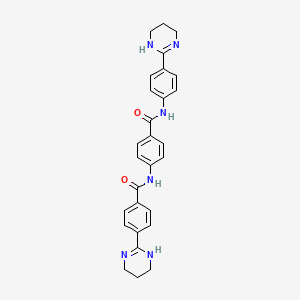
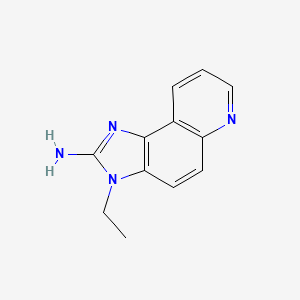
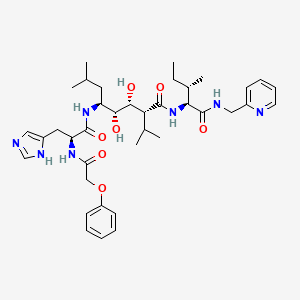
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
